molecular formula C12H22N2 B15252679 3,9-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane

3,9-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane

Cat. No.: B15252679
M. Wt: 194.32 g/mol
InChI Key: DRSDXYYPTGFRIY-UHFFFAOYSA-N
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Description

3,9-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane is an organic compound with the molecular formula C12H22N2. It is a tricyclic structure with two aminomethyl groups attached at the 3 and 9 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane typically involves the aminomethylation of tricyclo[5.2.1.0(2,6)]decane. This reaction can be carried out using reagents such as formaldehyde and ammonia or primary amines under suitable conditions . The reaction is usually performed in an organic solvent like methanol or ethanol, and the temperature is maintained between 50-100°C to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the hydroformylation of dicyclopentadiene followed by reductive amination. The hydroformylation is typically catalyzed by a rhodium complex, and the subsequent reductive amination is carried out without separating the hydroformylation catalyst .

Chemical Reactions Analysis

Types of Reactions

3,9-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,9-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,9-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane exerts its effects involves its interaction with specific molecular targets. The aminomethyl groups can form hydrogen bonds with target molecules, facilitating various biochemical reactions. The tricyclic structure provides stability and rigidity, enhancing its binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

[9-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine

InChI

InChI=1S/C12H22N2/c13-5-7-1-2-10-8-3-9(6-14)11(4-8)12(7)10/h7-12H,1-6,13-14H2

InChI Key

DRSDXYYPTGFRIY-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CC(C(C3)C2C1CN)CN

Origin of Product

United States

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